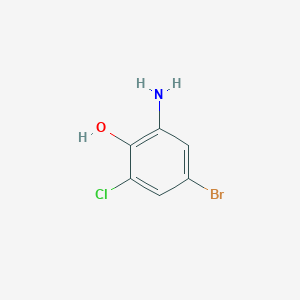

2-Amino-4-bromo-6-chlorophenol

描述

Overview of Phenolic Compounds in Organic Chemistry

Phenolic compounds, often called phenols or phenolics, are a class of organic molecules defined by the presence of a hydroxyl (—OH) group attached directly to a carbon atom within an aromatic ring. britannica.comwikipedia.org This basic structure, exemplified by its simplest member, phenol (B47542) (C₆H₅OH), gives rise to a unique set of chemical properties that distinguish phenols from aliphatic alcohols. britannica.comlibguides.com

Phenols are generally more acidic than alcohols. libguides.combyjus.com This increased acidity is due to the stabilization of the corresponding phenoxide ion through resonance, where the negative charge is delocalized over the aromatic ring. slideshare.net They are typically colorless liquids or white solids at room temperature and can form strong intermolecular hydrogen bonds, which results in higher boiling points and greater water solubility compared to hydrocarbons of similar molecular weight. britannica.com

The hydroxyl group is an activating, ortho-para directing group in electrophilic aromatic substitution reactions. britannica.comslideshare.net This means that phenols are highly reactive towards electrophiles, with substitution occurring preferentially at the positions ortho and para to the hydroxyl group. Common reactions include halogenation, nitration, and condensation with aldehydes. wikipedia.orgslideshare.netunacademy.com Phenols can also be oxidized to form quinones. wikipedia.orglibguides.com This reactivity makes them crucial starting materials and intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals, polymers like Bakelite, and dyes. wikipedia.orgslideshare.net

Importance of Halogenation in Modulating Chemical Reactivity and Biological Activity

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental strategy in organic and medicinal chemistry. numberanalytics.comallen.in This modification can profoundly alter a compound's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Introducing halogens can enhance molecular stability, modify reactivity, and create new functionalities for further chemical transformations. numberanalytics.com

In the context of chemical reactivity, halogen atoms are electron-withdrawing, which can influence the acidity and reactivity of nearby functional groups. allen.in For instance, the acidity of phenols is enhanced by the presence of electron-withdrawing substituents like halogens. libguides.com

From a biological perspective, halogenation is a critical tool in drug design. researchgate.netnih.gov A significant portion of drugs in clinical trials are halogenated. nih.gov The introduction of halogens can affect a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn influences its membrane permeability and bioavailability. taylorandfrancis.comrsc.org Halogen atoms can also participate in specific non-covalent interactions known as halogen bonds. nih.govacs.org This interaction, where a covalently bound halogen acts as a Lewis acid (electron acceptor), can contribute to the binding affinity and selectivity of a drug for its target protein, much like a hydrogen bond. researchgate.netacs.orgnih.gov By strategically placing halogens on a lead compound, medicinal chemists can fine-tune its pharmacological properties to improve potency and metabolic stability. taylorandfrancis.comresearchgate.netnumberanalytics.com

Position of 2-Amino-4-bromo-6-chlorophenol within the Halogenated Aminophenol Class

This compound is a specific example of a halogenated aminophenol. This class of compounds is characterized by having an amino group (–NH₂), a hydroxyl group (–OH), and one or more halogen atoms attached to a benzene (B151609) ring. Aminophenols themselves are amphoteric, meaning they can act as weak acids or bases, and are important intermediates, particularly in the dye and pharmaceutical industries. chemcess.com

The synthesis of halogenated aminophenols often involves the reduction of a corresponding nitrophenol or through substitution reactions. chemcess.com For instance, a common route to a related compound, 2-amino-6-bromo-4-chlorophenol, involves the nitration of 2-bromo-4-chlorophenol (B154644), followed by the reduction of the nitro group to an amino group. The presence of multiple, different functional groups—an amine, a hydroxyl group, a bromine atom, and a chlorine atom—on the same aromatic scaffold makes this compound a versatile building block in organic synthesis. a2bchem.com

The specific arrangement of these groups on the ring dictates its reactivity. The amino and hydroxyl groups can participate in hydrogen bonding and nucleophilic substitution reactions, while the bromine and chlorine atoms can engage in halogen bonding and are sites for reactions like nucleophilic aromatic substitution. This multi-functional nature allows it to serve as a key intermediate in the synthesis of more complex molecules, including dyes and potential pharmaceutical agents. a2bchem.com Research on related halogenated aminophenol structures has shown that the type and position of the halogen substituents can significantly influence the biological activity of the resulting molecules. nih.gov

Chemical Profile: this compound

| Property | Data |

| CAS Number | 855836-14-5 chemsrc.comsigmaaldrich.comangenechemical.com |

| Molecular Formula | C₆H₅BrClNO chemsrc.combldpharm.com |

| Molecular Weight | 222.47 g/mol sigmaaldrich.combldpharm.comsigmaaldrich.com |

| Appearance | Solid (form) sigmaaldrich.com |

| Melting Point | 83-87 °C sigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-4-bromo-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCUENMUMRTVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728262 | |

| Record name | 2-Amino-4-bromo-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855836-14-5 | |

| Record name | 2-Amino-4-bromo-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Bromo 6 Chlorophenol

Established Synthetic Routes for 2-Amino-4-bromo-6-chlorophenol

The most common and logical pathway to this compound involves a multi-step synthesis starting from a pre-halogenated phenol (B47542). This approach leverages the directing effects of the substituents to install the amino group in the correct position.

Nitration and Subsequent Reduction of Phenolic Precursors

A prevalent and well-documented method for the synthesis of aminophenols is the nitration of a corresponding phenol followed by the reduction of the introduced nitro group. This two-step process is a fundamental transformation in aromatic chemistry.

The synthesis of this compound can be effectively achieved by first nitrating 2-bromo-4-chlorophenol (B154644). In this precursor, the hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by a chlorine atom, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the ortho positions. The bromine atom at the 2-position provides some steric hindrance, favoring nitration at the 6-position. The subsequent reduction of the nitro group at the 6-position yields the final product, this compound.

The nitration of 2-bromo-4-chlorophenol is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in this aromatic substitution reaction. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration or the formation of undesired isomers.

Table 1: Reagents and Conditions for Nitration of 2-bromo-4-chlorophenol

| Reagent | Role | Typical Conditions |

| 2-bromo-4-chlorophenol | Substrate | - |

| Concentrated Nitric Acid (HNO₃) | Source of nitronium ion | Stoichiometric or slight excess |

| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst | Catalytic or as a solvent |

| Temperature | Reaction Parameter | Typically low (e.g., 0-10 °C) to control selectivity |

Following the successful nitration to form 2-bromo-6-nitro-4-chlorophenol, the nitro group is reduced to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation. Raney nickel, a fine-grained solid composed mostly of nickel, is a widely used catalyst for such reductions due to its high activity and efficacy in hydrogenating nitro compounds to amines.

The reduction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere. The Raney nickel catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, ultimately yielding the amino group. This method is generally clean and provides high yields of the desired aminophenol. While Raney nickel is effective, other catalysts like palladium on carbon (Pd/C) can also be used, though Raney nickel is often preferred for substrates with halogen substituents to minimize the risk of dehalogenation.

Table 2: General Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

| Raney Nickel | Hydrogen Gas (H₂) | Ethanol, Methanol | Room Temperature to mild heating | Atmospheric to moderate pressure |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol | Room Temperature | Atmospheric to moderate pressure |

| Tin(II) Chloride (SnCl₂) | - | Hydrochloric Acid | Varies | Atmospheric |

| Iron (Fe) | - | Acetic Acid | Varies | Atmospheric |

Bromination and Chlorination of Phenol Derivatives

An alternative synthetic approach could involve the direct halogenation of an aminophenol precursor. However, this route presents significant challenges in controlling the regioselectivity. The amino and hydroxyl groups are both strongly activating and ortho-, para-directing. Therefore, direct bromination and chlorination of an aminophenol would likely lead to a mixture of polyhalogenated products, making the isolation of the desired this compound difficult.

The order of introduction of the halogens and the amino group is crucial. For instance, starting with 2-aminophenol, direct bromination and chlorination would be challenging to control to achieve the specific 4-bromo-6-chloro substitution pattern. The strong activation by both functional groups would likely lead to over-halogenation and a mixture of isomers. A more controlled approach would be to start with a phenol that already has one or more of the desired substituents in place and then introduce the remaining functionalities.

Direct Amination of Halogenated Phenol Derivatives

Direct amination of a dihalogenated phenol, such as a dibromochlorophenol or a bromodichlorophenol, presents another potential synthetic route. This would involve a nucleophilic aromatic substitution (SₙAr) reaction, where an amine source replaces a halogen atom on the aromatic ring. However, SₙAr reactions typically require the aromatic ring to be activated by strongly electron-withdrawing groups, which are absent in simple dihalogenated phenols.

Recent advances have explored metal-free direct amination of phenols using specific aminating reagents. These methods could potentially be applied to halogenated phenols. For a dihalogenated phenol, the challenge would be to achieve selective amination at the desired position. The feasibility and regioselectivity of such a reaction for producing this compound would depend on the specific dihalogenated precursor and the reaction conditions employed. This route remains less established compared to the nitration and reduction sequence.

Diazotization and Coupling Reactions

The primary amino group in this compound allows it to undergo diazotization, a fundamental process in the synthesis of azo dyes. nih.govcuhk.edu.hk This reaction involves treating the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). cuhk.edu.hkjbiochemtech.com

The process begins with the formation of the diazonium salt, 4-bromo-6-chloro-2-hydroxybenzenediazonium chloride. This intermediate is generally unstable and is used immediately in subsequent reactions.

The subsequent step is the azo coupling reaction, where the electrophilic diazonium salt reacts with an electron-rich coupling component. nih.govunb.ca Aromatic compounds such as phenols, anilines, or other activated aromatic rings serve as coupling partners. cuhk.edu.hkijirset.com The reaction with a phenol, for instance, typically occurs under alkaline conditions, while coupling with anilines is performed in a slightly acidic medium. The position of the azo bridge (-N=N-) on the coupling component is directed by the existing substituents, usually occurring at the para position to an activating group unless that position is blocked. This two-step process is a cornerstone of industrial organic chemistry for producing a wide array of azo dyes with various colors. nih.gov

Table 1: General Steps in Azo Dye Synthesis from this compound

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), 0-5 °C | 4-bromo-6-chloro-2-hydroxybenzenediazonium salt |

Functional Group Reactivity and Derivatization

The chemical character of this compound is defined by the interplay of its amino, hydroxyl, and halogen functional groups.

Reactions of the Amino Group

The amino (-NH₂) group is a primary site for various chemical transformations, including oxidation, amide formation, and condensation reactions.

The oxidation of the amino group in aromatic amines can lead to the formation of nitroso or nitro compounds, although this transformation can be challenging and may require specific oxidizing agents to avoid polymerization or degradation of the ring. Strong oxidizing agents can be used, but controlled conditions are necessary. For instance, peroxides are sometimes employed to oxidize amino groups to nitro groups. sciencemadness.org The presence of other functional groups on the ring, such as the hydroxyl and halogen atoms in this compound, influences the outcome of the oxidation reaction.

The amino group of this compound readily reacts with acylating agents such as acid chlorides or acid anhydrides to form stable amide derivatives. This reaction, known as acylation, is a common method for protecting the amino group during other synthetic steps. For example, reacting this compound with acetyl chloride in the presence of a base would yield N-(4-bromo-6-chloro-2-hydroxyphenyl)acetamide.

Table 2: Example of Amide Formation

| Reactant A | Reactant B | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(4-bromo-6-chloro-2-hydroxyphenyl)acetamide |

The primary amino group can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. ajrconline.org This reaction typically occurs under acid or base catalysis, or with heating. ajrconline.org The resulting Schiff bases, which contain a C=N double bond, are important ligands in coordination chemistry and can form stable complexes with various metal ions. nih.govnih.gov For example, the reaction of this compound with salicylaldehyde (B1680747) would produce a Schiff base ligand capable of coordinating with metal ions through its phenolic oxygen and imine nitrogen atoms. ajrconline.org

Reactions of the Halogen Substituents

The bromine and chlorine atoms attached to the aromatic ring are generally stable but can be replaced under specific conditions, such as in metal-catalyzed cross-coupling reactions. The reactivity of halogens on an aromatic ring is influenced by their nature and position relative to other substituents. In palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling, an aryl-bromide bond is typically more reactive than an aryl-chloride bond. nih.gov This differential reactivity allows for selective functionalization. For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst could selectively replace the bromine atom, leading to the formation of a biphenyl (B1667301) derivative while leaving the chlorine atom intact. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-6-chloro-2-hydroxybenzenediazonium chloride |

| Acetyl chloride |

| N-(4-bromo-6-chloro-2-hydroxyphenyl)acetamide |

| Benzoyl chloride |

| N-(4-bromo-6-chloro-2-hydroxyphenyl)benzamide |

| Salicylaldehyde |

| Sodium nitrite |

| Hydrochloric acid |

Nucleophilic Aromatic Substitution

The presence of bromine and chlorine atoms on the aromatic ring of this compound makes it a substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces one of the halogen atoms. The reaction generally proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is stabilized by the electron-withdrawing nature of the substituents on the ring. libretexts.org Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring. libretexts.org

| Feature | Description |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

| Mechanism | Addition-Elimination |

| Key Intermediate | Meisenheimer Complex libretexts.orglibretexts.org |

| Leaving Groups | Bromide (Br⁻) or Chloride (Cl⁻) |

| Influencing Factors | Nature of the nucleophile, reaction conditions (temperature, solvent), electronic effects of ring substituents. |

Reduction of bromo and chloro substituents

The bromo and chloro substituents on the this compound ring can be removed through reduction reactions, a process known as dehalogenation. A common and effective method for this transformation is catalytic hydrogenation. This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

During catalytic hydrogenation, the halogenated phenol is dissolved in a suitable solvent and exposed to hydrogen gas under pressure with a catalyst such as Palladium on carbon (Pd/C). The catalyst facilitates the cleavage of the carbon-halogen bonds and their replacement with carbon-hydrogen bonds. This method is often clean and efficient for achieving dehalogenation.

| Parameter | Details |

| Reaction | Catalytic Hydrogenation (Dehalogenation) |

| Reagents | Hydrogen Gas (H₂) |

| Catalyst | Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel |

| Typical Solvents | Ethanol, Methanol, Ethyl acetate |

| Product | 2-Aminophenol (if both halogens are reduced) |

Coupling reactions (e.g., Suzuki reaction with arylboronic acids)

The halogen atoms on this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling reaction is a prominent example, involving the reaction of the aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov

This reaction allows for the synthesis of biphenyl derivatives and other complex aromatic structures. nih.gov In the case of this compound, a key consideration is the regioselectivity of the reaction, as there are two different halogen atoms. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed coupling reactions, meaning the bromine atom is likely to be substituted preferentially. nih.gov

| Component | Example/Description |

| Substrate | This compound |

| Coupling Partner | Arylboronic acids (Ar-B(OH)₂) |

| Catalyst | Palladium complexes, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Potassium phosphate (B84403) (K₃PO₄) mdpi.com |

| Solvent | Toluene, 1,4-Dioxane, Dimethylformamide (DMF) |

| Expected Product | 2-Amino-6-chloro-4-arylphenol |

Reactions of the Phenolic Hydroxyl Group

Oxidation to quinones

The phenolic hydroxyl group, in conjunction with the amino group, makes the molecule susceptible to oxidation to form quinone or quinone-imine structures. The oxidation of aminophenols is a well-known transformation that can be achieved using various oxidizing agents. orgsyn.org For instance, the oxidation of 2-chloro-4-aminophenol with an acid dichromate solution can yield chloro-p-benzoquinone. orgsyn.org The reaction proceeds through the removal of hydrogen atoms from the hydroxyl and amino groups and subsequent rearrangement to form the conjugated quinone system.

| Oxidizing Agent | Potential Product Type |

| Sodium Dichromate (Na₂Cr₂O₇) in acid | Quinone |

| Fremy's salt (Potassium nitrosodisulfonate) | Ortho-quinone |

| Oxygen/Air with catalyst | Quinone-imine |

Etherification and esterification

The phenolic hydroxyl group of this compound can undergo etherification and esterification reactions to form the corresponding ethers and esters.

Etherification: In the Williamson ether synthesis, the phenol is first deprotonated with a base (like sodium hydroxide) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Esterification: Esters can be formed by reacting the phenol with an acyl halide or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine. nih.gov A study on the closely related 2-bromo-4-chlorophenol demonstrated its ready esterification by reacting it with 2-bromobutanoyl bromide. nih.gov It is important to note that the amino group might also react with the acylating agent, and thus may require a protecting group to achieve selective esterification of the hydroxyl group.

| Reaction | Reagents | Product |

| Etherification | 1. Base (e.g., NaOH) 2. Alkyl halide (R-X) | 2-Amino-4-bromo-6-chloro-alkoxybenzene |

| Esterification | Acyl halide (RCOCl) or Anhydride ((RCO)₂O) with a base (e.g., Pyridine) | 2-Amino-4-bromo-6-chlorophenyl ester |

Chelation with metal ions

The ortho-positioning of the amino (-NH2) and hydroxyl (-OH) groups allows this compound to act as a bidentate ligand. This means it can bind to a single metal ion through two separate points of attachment (the nitrogen of the amino group and the oxygen of the hydroxyl group), forming a stable ring structure known as a chelate. nih.gov

Chelating agents form coordination complexes with metal ions, and this property is crucial in various applications, including the removal of toxic metals from the body. nih.govmdpi.com The ability of this compound and its derivatives to form complexes with transition metals makes them of interest in coordination chemistry and materials science.

| Feature | Description |

| Ligand Type | Bidentate |

| Binding Sites | Nitrogen (from -NH₂) and Oxygen (from -OH) |

| Structure Formed | Stable 5-membered chelate ring with a metal ion |

| Potential Metal Ions | Transition metals such as Cobalt (Co²⁺), Copper (Cu²⁺), Nickel (Ni²⁺), Iron (Fe³⁺) nih.gov |

| Application Area | Coordination chemistry, potential for catalysis, analytical reagents |

Advanced Synthetic Strategies and Catalyst Systems

The synthesis of this compound can be approached through various advanced methodologies that offer improvements in terms of stereoselectivity, efficiency, safety, and sustainability. These strategies leverage modern catalytic systems and process technologies to afford greater control over the chemical transformations involved.

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is not chiral, its core structure can be a scaffold for the synthesis of chiral derivatives with potential applications in pharmaceuticals and materials science. The introduction of chirality can be achieved through various stereoselective strategies, primarily focusing on the modification of the amino or hydroxyl groups, or by introducing a chiral center on a substituent attached to the aromatic ring.

One common approach involves the use of chiral catalysts in reactions that create a new stereocenter. For instance, the amino group of this compound could be acylated with a prochiral substrate in the presence of a chiral catalyst to yield an enantioenriched product. Transition metal complexes with chiral ligands are often employed for such transformations. For example, a rhodium or iridium complex with a chiral phosphine (B1218219) ligand could catalyze the asymmetric hydrogenation of an enamine precursor derived from this compound.

Another strategy is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed. For example, the amino group of this compound could be reacted with a chiral carboxylic acid to form a diastereomeric mixture of amides, which could then be separated. Subsequent cleavage of the amide bond would yield the chiral amine derivative.

Enzymatic resolutions represent another powerful tool for accessing chiral derivatives. Enzymes, being inherently chiral, can selectively catalyze reactions on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol derivative of this compound, allowing for the separation of the acylated and unacylated enantiomers.

A hypothetical stereoselective synthesis of a chiral derivative is outlined below:

| Step | Reactant(s) | Catalyst/Reagent | Product | Stereoselectivity (ee) |

| 1 | This compound, Prochiral ketone | - | Racemic β-amino alcohol derivative | N/A |

| 2 | Racemic β-amino alcohol derivative | Lipase, Acylating agent | Enantiomerically enriched acylated β-amino alcohol and unreacted β-amino alcohol | >95% |

Flow Chemistry Approaches

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing for the synthesis of this compound and its derivatives. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability.

A key reaction in the synthesis of this compound is the reduction of a nitro precursor. In a flow chemistry setup, this reduction can be carried out by passing a solution of the nitro compound through a heated tube or column packed with a heterogeneous catalyst. This approach allows for the use of high temperatures and pressures in a safe and controlled manner, significantly accelerating the reaction rate. The continuous removal of the product from the reaction zone also minimizes the formation of byproducts.

The nitration step, which is often a precursor to the amine synthesis, can also be performed in a flow reactor. The use of microreactors can improve the safety of handling highly reactive and potentially hazardous nitrating agents by minimizing the reaction volume at any given time.

A hypothetical flow synthesis of this compound is described in the table below:

| Step | Reaction | Reactor Type | Catalyst | Temperature (°C) | Residence Time | Yield (%) |

| 1 | Nitration of 4-bromo-2-chlorophenol (B165030) | Microreactor | H₂SO₄ | 25 | 5 min | 98 |

| 2 | Reduction of 4-bromo-2-chloro-6-nitrophenol | Packed-bed reactor | Pd/C | 80 | 10 min | 99 |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the manufacturing process. This involves a holistic approach that considers all aspects of the synthesis, from the choice of starting materials to the final product.

Waste Prevention and Atom Economy: One of the core tenets of green chemistry is the prevention of waste. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Catalytic reactions are generally preferred over stoichiometric ones as they generate less waste. For instance, the use of a catalytic amount of a reusable acid or base is preferable to using a stoichiometric amount of a single-use reagent.

Use of Safer Solvents and Reagents: The choice of solvents and reagents can have a significant impact on the environmental footprint of a synthesis. Whenever possible, hazardous solvents should be replaced with safer alternatives such as water, ethanol, or supercritical fluids like carbon dioxide. For example, the use of N-chlorosuccinimide as a chlorinating agent is a greener alternative to using gaseous chlorine.

Energy Efficiency: Synthetic methods should be designed to be energy-efficient. Reactions that can be conducted at ambient temperature and pressure are preferred. The use of microwave irradiation or flow chemistry can often reduce reaction times and energy consumption.

Use of Renewable Feedstocks: While the synthesis of this compound typically starts from petroleum-derived feedstocks, there is growing interest in utilizing renewable resources. For example, phenols can be derived from lignin, a major component of biomass.

A comparison of a traditional versus a greener synthetic approach is presented below:

| Step | Traditional Method | Green Chemistry Approach | Green Advantage |

| Chlorination | Gaseous Chlorine | N-Chlorosuccinimide (NCS) | Safer reagent, easier handling |

| Nitration | Concentrated Nitric and Sulfuric Acids | Milder nitrating agents, recyclable catalysts | Reduced acid waste, improved safety |

| Reduction | Iron powder in acidic medium | Catalytic hydrogenation (e.g., H₂ with Pd/C) | Higher atom economy, less metal waste |

| Solvent | Chlorinated solvents | Water, Ethanol, or solvent-free conditions | Reduced environmental impact |

By integrating these advanced synthetic strategies, the production of this compound and its derivatives can be made more efficient, safer, and environmentally sustainable.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H-NMR) analysis of aromatic and aliphatic protons

The ¹H-NMR spectrum of 2-Amino-4-bromo-6-chlorophenol is expected to show distinct signals for the aromatic protons, as well as the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts (δ) of the aromatic protons are significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring, namely the amino, bromo, chloro, and hydroxyl groups. The protons of the amino and hydroxyl groups typically appear as broad singlets, and their positions can vary depending on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | 9.25 | s | - |

| H-6 | 6.61 | m | - |

| H-5 | 6.61 | m | - |

| H-3 | 6.38 | m | - |

| -NH₂ | 4.80 | s | - |

Note: This data is for 2-amino-4-chlorophenol (B47367) and serves as a theoretical model for this compound. rsc.org

For this compound, we would anticipate two singlets in the aromatic region corresponding to the two remaining aromatic protons. The presence of the additional bromine atom would further influence the chemical shifts of these protons.

Carbon-13 NMR (¹³C-NMR) analysis of carbon backbone

The ¹³C-NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these carbon atoms are influenced by the electronegativity of the attached substituents.

Similar to the proton NMR data, specific experimental ¹³C-NMR data for this compound is scarce. However, the data for 2-amino-4-chlorophenol in DMSO-d₆ at 500 MHz offers a reliable reference for predicting the spectral characteristics. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 143.42 |

| C-1 | 139.00 |

| C-4 | 123.50 |

| C-6 | 115.75 |

| C-5 | 115.66 |

| C-3 | 113.86 |

Note: This data is for 2-amino-4-chlorophenol and serves as a theoretical model for this compound. rsc.org

In the case of this compound, the introduction of a bromine atom at position 4 would cause a significant downfield shift for the C-4 signal and would also affect the chemical shifts of the adjacent carbon atoms.

Heteronuclear Correlation Spectroscopy (HETCOR NMR)

Heteronuclear Correlation Spectroscopy (HETCOR) is a two-dimensional NMR technique that is used to determine the connectivity between protons and the carbon atoms to which they are directly attached. A HETCOR spectrum would show correlations between the signals in the ¹H-NMR and ¹³C-NMR spectra of this compound. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the molecular structure. Although no specific HETCOR data for this compound was found in the reviewed literature, this technique would be a crucial step in a complete structural elucidation.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-N, C-O, C-Cl, and C-Br bonds, as well as the aromatic C-H and C=C bonds.

Based on the functional groups present in this compound, the following characteristic absorption bands can be predicted:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Amino N-H | Symmetric & Asymmetric Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O | Stretching | 1200-1300 |

| C-N | Stretching | 1250-1350 |

| C-Cl | Stretching | 600-800 |

| C-Br | Stretching | 500-600 |

This predicted data provides a framework for the analysis of an experimental FTIR spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring and its substituents in this compound constitute a chromophore that absorbs ultraviolet radiation, leading to electronic excitations from lower to higher energy molecular orbitals. The presence of auxochromic groups like the amino (-NH₂) and hydroxyl (-OH) groups, which possess non-bonding electrons, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax).

The UV absorption spectrum of phenol (B47542) exhibits a λmax at 275 nm. docbrown.info For 2-aminophenol, the λmax is observed at different wavelengths depending on the solvent, indicating the influence of the solvent environment on the electronic transitions. researchgate.net The addition of further substituents, such as the bromo and chloro groups in this compound, is expected to further modify the electronic structure and shift the λmax. Generally, aromatic compounds display a series of bands, with a more intense absorption near 205 nm and a less intense one in the 255 to 275 nm range. libretexts.org

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Predicted λmax Range (nm) |

| π → π | 280 - 320 |

| n → π | 230 - 270 |

Solvatochromic behavior

Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule, influenced by solvent properties like polarity, hydrogen bonding capability, and dielectric constant. wikipedia.org For this compound, the presence of electron-donating amino (-NH₂) and hydroxyl (-OH) groups, along with electron-withdrawing halogen substituents on the aromatic ring, creates a system susceptible to solvent-solute interactions that can alter its electronic transitions.

The solvatochromic behavior of this compound can be investigated using UV-Visible spectroscopy by measuring its absorption maxima (λmax) in a range of solvents with varying polarities. researchgate.net Generally, phenols and aminophenols exhibit π → π* and n → π* transitions. The interaction of the solvent with the lone pairs on the nitrogen and oxygen atoms, as well as the π-electron system of the benzene ring, can shift these transitions.

A bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity, known as positive solvatochromism, is anticipated if the excited state is more polar than the ground state. wikipedia.org Conversely, a hypsochromic shift (blue shift, to shorter wavelengths) with increasing solvent polarity, termed negative solvatochromism, occurs when the ground state is more polar than the excited state. wikipedia.org For halogenated phenolic compounds, both types of behavior have been observed, depending on the specific substitution pattern and the nature of the electronic transitions. rsc.orgnih.gov

Given the structure of this compound, it is expected to exhibit noticeable solvatochromic shifts. A predictive table of its behavior in various solvents is presented below.

| Solvent | Solvent Polarity (ET(30) kcal/mol) | Expected λmax Shift | Primary Interaction |

|---|---|---|---|

| n-Hexane | 31.0 | Baseline | Van der Waals forces |

| Dichloromethane | 40.7 | Slight Bathochromic | Dipole-dipole |

| Acetone | 42.2 | Bathochromic | Dipole-dipole, H-bond acceptor |

| Methanol | 55.4 | Significant Bathochromic/Hypsochromic | Hydrogen bonding (donor and acceptor) |

| Water | 63.1 | Significant Bathochromic/Hypsochromic | Strong hydrogen bonding |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound (C₆H₅BrClNO), HRMS is crucial for distinguishing it from other compounds with the same nominal mass. The presence of both chlorine (isotopes ³⁵Cl and ³⁷Cl) and bromine (isotopes ⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern for the molecular ion [M]⁺˙. docbrown.info

The relative abundance of these isotopes (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1) creates a unique cluster of peaks (M, M+2, M+4). docbrown.info The exact masses and expected relative intensities of this cluster can be calculated and are a definitive signature for the compound.

| Isotopic Composition | Ion | Calculated Exact Mass (Da) | Expected Relative Intensity (%) |

|---|---|---|---|

| ¹²C₆¹H₅⁷⁹Br³⁵ClNO | [M]⁺˙ | 220.9297 | 75.0 |

| ¹²C₆¹H₅⁸¹Br³⁵ClNO / ¹²C₆¹H₅⁷⁹Br³⁷ClNO | [M+2]⁺˙ | 222.9277 / 222.9268 | 100.0 |

| ¹²C₆¹H₅⁸¹Br³⁷ClNO | [M+4]⁺˙ | 224.9247 | 25.0 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique suitable for polar, thermally labile molecules. nih.gov this compound can be analyzed in both positive and negative ion modes.

Positive Ion Mode ([M+H]⁺): The amino group is basic and can be readily protonated to form the [M+H]⁺ ion.

Negative Ion Mode ([M-H]⁻): The phenolic hydroxyl group is acidic and can be deprotonated to form the [M-H]⁻ ion. The negative ion mode is often favored for phenolic compounds. uab.edu

Tandem mass spectrometry (MS/MS) of the selected precursor ion ([M+H]⁺ or [M-H]⁻) induces fragmentation, providing structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms (as HBr or HCl) and cleavage of the aromatic ring. For aminophenols, alpha-cleavage adjacent to the amino or hydroxyl group can also occur. youtube.com

Predicted Collision Cross Section (CCS) values for adducts

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas. The measured drift time can be converted to a rotationally averaged collision cross section (CCS) value, which is a characteristic physical property of the ion. nih.gov

Experimentally determined CCS values are not widely available for this compound. However, predictive models based on machine learning and 2D or 3D molecular descriptors can be used to estimate CCS values with a high degree of accuracy (typically <2-3% error). mdpi.comrsc.org These predictions are valuable for increasing confidence in compound identification in complex mixtures. nih.govrsc.org The CCS value would be predicted for the common adducts observed in ESI-MS.

| Adduct Ion | m/z (most abundant isotopes) | Prediction Method | Factors Influencing CCS |

|---|---|---|---|

| [C₆H₅BrClNO + H]⁺ | 223.9355 | Machine Learning (e.g., AllCCS, CCS-Pred) | 3D conformation, charge distribution, site of protonation |

| [C₆H₅BrClNO - H]⁻ | 221.9219 | Machine Learning (e.g., AllCCS, CCS-Pred) | Molecular shape, charge localization on phenoxide |

| [C₆H₅BrClNO + Na]⁺ | 245.9174 | Machine Learning (e.g., AllCCS, CCS-Pred) | Coordination of Na⁺ ion, resulting conformation |

X-ray Diffraction Crystallography

Determination of molecular structure in the crystal phase

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound has not been reported, analysis of closely related structures, such as 4-amino-2,6-dichlorophenol (B1218435), provides significant insight into its likely solid-state conformation and packing. nih.govresearchgate.net

The structure of 4-amino-2,6-dichlorophenol reveals a planar molecule. nih.gov It is expected that this compound would also adopt a largely planar conformation in the crystal phase. The most significant feature of the crystal packing in aminophenols is the extensive network of intermolecular hydrogen bonds. nih.gov For this compound, the hydroxyl group (-OH) will act as a hydrogen bond donor, and the amino group (-NH₂) can act as both a donor (N-H) and an acceptor (the nitrogen lone pair).

It is highly probable that strong O—H···N hydrogen bonds will be a primary feature, linking molecules into chains or sheets. nih.gov These chains would likely be further interconnected by weaker N—H···O hydrogen bonds, creating a robust three-dimensional network. researchgate.net The sterically bulky bromine and chlorine atoms will influence the packing efficiency and the specific geometry of these hydrogen-bonded motifs.

| Crystallographic Parameter | Predicted Value / Feature (based on 4-amino-2,6-dichlorophenol) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n or similar centrosymmetric group |

| Molecular Conformation | Essentially planar aromatic ring |

| Primary Intermolecular Interaction | O—H···N hydrogen bonds forming chains/sheets |

| Secondary Intermolecular Interaction | N—H···O hydrogen bonds linking primary motifs |

Analysis of bond lengths, bond angles, and torsion angles

The geometry of the this compound molecule is largely defined by the sp² hybridization of the carbon atoms in the benzene ring. This results in a planar or near-planar ring structure. The bond lengths and angles of the substituents (amino, bromo, chloro, and hydroxyl groups) attached to the ring are influenced by their electronic properties and steric interactions.

Crystallographic data for a related compound, 4-amino-2,6-dichlorophenol, reveals typical bond lengths for the phenolic ring and its substituents. researchgate.net For instance, the C-Cl bond lengths are approximately 1.74 Å, and the C-O bond length for the hydroxyl group is around 1.35 Å. nih.gov The C-N bond of the amino group is typically in the range of 1.40 Å. The carbon-carbon bonds within the aromatic ring are expected to have lengths intermediate between a single and double bond, averaging around 1.39 Å.

The bond angles within the benzene ring are expected to be close to 120°. However, the presence of bulky substituents like bromine and chlorine atoms, along with the amino and hydroxyl groups, can cause slight distortions from ideal hexagonal symmetry. For example, in 4-amino-2,6-dichlorophenol, the internal ring angles vary slightly around the 120° mark. researchgate.net

Table 1: Expected Bond Lengths in this compound (based on analogous structures)

| Bond | Expected Length (Å) |

|---|---|

| C-C (ring) | ~1.39 |

| C-O | ~1.35 |

| C-N | ~1.40 |

| C-Cl | ~1.74 |

Table 2: Expected Bond Angles in this compound (based on analogous structures)

| Angle | Expected Value (°) |

|---|---|

| C-C-C (ring) | ~120 |

| C-C-O | ~120 |

| C-C-N | ~120 |

| C-C-Cl | ~120 |

Investigation of intermolecular interactions (e.g., hydrogen bonding, halogen bonding, π-π stacking)

The crystalline structure of this compound is expected to be stabilized by a network of intermolecular interactions. These non-covalent forces play a crucial role in determining the packing of the molecules in the solid state.

Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an amino (-NH₂) group makes hydrogen bonding a dominant intermolecular force. These groups can act as both hydrogen bond donors and acceptors. Strong O-H···N or N-H···O hydrogen bonds are anticipated, leading to the formation of chains or sheets. For example, in the crystal structure of 4-amino-2,6-dichlorophenol, molecules are linked by O—H⋯N hydrogen bonds, forming infinite chains. researchgate.netnih.gov These chains are further interconnected by N—H⋯O hydrogen bonds to create two-dimensional sheets. researchgate.netnih.gov

Halogen Bonding: Halogen atoms, particularly bromine and chlorine, can participate in halogen bonding. This is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule. In the crystal structure of a related imine derivative, 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, intermolecular Br···Cl (3.5289 Å) and Cl···Cl (3.5042 Å) interactions are observed. researchgate.net These distances are shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. Similar halogen bonds are plausible in the crystal packing of this compound.

Table 3: Plausible Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Acceptor Groups | Expected Distance (Å) |

|---|---|---|

| Hydrogen Bonding | O-H···N, N-H···O | 2.6 - 3.0 |

| Halogen Bonding | C-Br···Cl-C, C-Cl···Cl-C, C-Br···O/N, C-Cl···O/N | 3.0 - 3.6 |

Tautomeric forms in the crystalline state

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For phenolic compounds containing an amino group, keto-enol tautomerism can be considered. In the case of this compound, the phenolic (enol) form is generally the most stable.

While tautomerism is a well-known phenomenon, its occurrence in the solid state is dependent on the specific crystalline environment and the energetic stability of the different forms. nih.gov For many substituted phenols, the enol form is overwhelmingly favored in the crystalline state. Spectroscopic and crystallographic studies of analogous aminophenols have predominantly identified the phenolic form in the solid state. researchgate.net There is no specific evidence from the available literature to suggest that this compound exists in a stable keto-amine tautomeric form in its crystalline state. The structural data from related compounds consistently show the presence of the hydroxyl group, supporting the predominance of the phenolic tautomer. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 2-Amino-4-bromo-6-chlorophenol, DFT calculations can elucidate a variety of molecular properties.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process seeks to find the coordinates on the potential energy surface where the forces on each atom are minimized, resulting in a stable conformation. For halogenated phenols and aminophenols, the optimized geometry is crucial for understanding their interactions and reactivity. While specific studies on this compound are not abundant, the methodologies are well-established. For instance, studies on related compounds like 2-bromo-4-chlorophenol (B154644) utilize DFT methods such as B3LYP with a 6-31G** basis set to achieve optimized geometries. This process involves iterative calculations to adjust the bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. The resulting optimized structure provides a clear picture of the spatial arrangement of the amino, hydroxyl, bromo, and chloro substituents on the phenol (B47542) ring.

| Parameter | Description | Typical Computational Method |

| Geometry Optimization | The process of finding the lowest energy conformation of a molecule. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Energy Minimization | A computational procedure to find the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the position on the potential energy surface is a stationary point. | DFT, Molecular Mechanics |

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this includes the prediction of vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. The calculation of vibrational frequencies is based on the second derivatives of the energy with respect to the atomic positions. These calculations can help assign the various vibrational modes of the molecule to specific functional groups and types of atomic motion. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed, providing valuable information for structural elucidation. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For example, theoretical calculations on similar phenolic compounds have shown good agreement with experimental FT-IR and NMR spectra.

| Spectroscopic Parameter | Description | Relevance to this compound |

| Vibrational Frequencies | Frequencies at which the molecule's atoms vibrate. Corresponds to peaks in IR and Raman spectra. | Helps in the identification and characterization of the compound by matching theoretical spectra with experimental data. |

| Chemical Shifts | The resonant frequency of a nucleus relative to a standard in a magnetic field. | Aids in determining the chemical environment of each atom, thus confirming the molecular structure. |

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, chloro) groups on the aromatic ring will significantly influence the energies of the frontier orbitals. DFT calculations can map the electron density of the HOMO and LUMO, revealing the likely sites for electrophilic and nucleophilic attack.

| Molecular Orbital | Description | Significance for this compound |

| HOMO | The outermost orbital containing electrons. | Indicates the regions of the molecule most likely to donate electrons in a chemical reaction. |

| LUMO | The innermost orbital without electrons. | Indicates the regions of the molecule most likely to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

Based on the analysis of frontier molecular orbitals and other electronic parameters derived from DFT calculations (such as ionization potential, electron affinity, and chemical hardness), predictions can be made about the reactivity and kinetic stability of this compound. For instance, a low HOMO-LUMO gap would suggest that the molecule is relatively reactive. The distribution of electrostatic potential on the molecular surface, also calculable via DFT, can highlight electron-rich and electron-poor regions, further predicting how the molecule will interact with other reagents. These theoretical predictions are invaluable for understanding the chemical behavior of the compound in various reactions.

Molecular Dynamics Simulations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been reported, the principles of QSAR could be applied to predict its potential biological activities based on its structural features.

The process of building a QSAR model involves several steps:

Data Set Selection: A group of molecules with known biological activities (e.g., toxicity, enzyme inhibition) is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, relevant descriptors would include its molecular weight, logP (a measure of lipophilicity), and various electronic parameters that can be calculated using DFT. By incorporating this compound into a dataset of other substituted phenols with known biological activities, a QSAR model could potentially predict its efficacy or toxicity, thereby guiding experimental biological testing.

| QSAR Component | Description | Application to this compound |

| Molecular Descriptors | Numerical values that describe the chemical and physical properties of a molecule. | Descriptors such as molecular weight, logP, and electronic properties would be calculated to quantify its structural features. |

| Statistical Model | A mathematical equation that relates the descriptors to the biological activity. | A model could be developed to predict activities like antimicrobial or anticancer effects based on the descriptors of this compound and related molecules. |

| Biological Activity | A quantitative measure of the biological effect of a compound. | The potential for various biological activities could be theoretically estimated before conducting laboratory experiments. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron distributions of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed understanding of the nature and extent of intermolecular contacts can be achieved.

The dnorm surface for a molecule like this compound would be expected to highlight several key intermolecular contacts. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, typically associated with hydrogen bonds. Given the presence of the amino (-NH2) and hydroxyl (-OH) groups, strong N-H···O, O-H···N, or O-H···O hydrogen bonds would be anticipated, forming significant interactions within the crystal packing.

Furthermore, the bromine and chlorine substituents would also play a crucial role in the intermolecular landscape. Hirshfeld surface analysis of similar compounds frequently reveals the importance of halogen bonding and other weaker interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. For analogous molecules, the percentage contributions of various interatomic contacts to the Hirshfeld surface have been detailed. For example, in the crystal structure of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate, the following contributions were observed researchgate.net:

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |

| H···H | 32.8% |

| C···H/H···C | 28.1% |

| O···H/H···O | 14.0% |

| Br···H/H···Br | 12.5% |

| Cl···H/H···Cl | 10.6% |

Similarly, a study on 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate showed significant contributions from H···H, C···H/H···C, Br···H/H···Br, N···H/H···N, and O···H/H···O interactions nih.gov. Based on these examples, it is reasonable to infer that the crystal packing of this compound would be stabilized by a combination of strong hydrogen bonds and weaker contacts involving the halogen atoms and the aromatic system.

Theoretical Studies of Atmospheric Oxidation Mechanisms

The atmospheric fate of volatile organic compounds like halogenated phenols is primarily determined by their reactions with atmospheric oxidants, most notably the hydroxyl radical (•OH). Theoretical studies employing quantum chemical methods are instrumental in elucidating the complex reaction mechanisms and kinetics of these atmospheric oxidation processes.

While specific theoretical studies on the atmospheric oxidation of this compound were not identified, extensive research on phenol and other halogenated phenols provides a robust framework for understanding its likely degradation pathways tandfonline.comnih.govacs.orgnih.govresearchgate.netresearchgate.netnih.gov. The oxidation process is generally initiated by the reaction with the •OH radical, which can proceed via two primary mechanisms:

Hydrogen Atom Abstraction: The •OH radical can abstract a hydrogen atom from the phenolic hydroxyl group or the amino group, leading to the formation of a phenoxy or anilino radical, respectively, and a water molecule.

•OH Radical Addition: The •OH radical can add to the aromatic ring at various positions (ortho, meta, para) to form an OH-adduct.

For phenol, theoretical studies have shown that the •OH addition to the ortho-position is the dominant initiation pathway nih.gov. In the case of substituted phenols, the position of the substituents influences the preferred reaction pathway. For this compound, the presence of the amino, bromo, and chloro groups will affect the electron density of the aromatic ring and thus the regioselectivity of the •OH radical attack.

Following the initial reaction, the resulting intermediates undergo further reactions. The phenoxy radical can react with other atmospheric species like NO2. The OH-adducts can react with molecular oxygen (O2) to form peroxy radicals. These peroxy radicals can then undergo a series of complex reactions, including cyclization, unimolecular decomposition, and reactions with other atmospheric constituents like nitric oxide (NO) and hydroperoxy radicals (HO2), ultimately leading to the formation of a variety of oxygenated products and potentially ring-opening products tandfonline.com.

Theoretical investigations into the atmospheric oxidation of 2,4,6-trichlorophenol (B30397) have shown that the degradation pathway can lead to the formation of chloroethyne, carbon dioxide, and the C(Cl)O• radical as end products of ring cleavage tandfonline.com. The specific end products of the atmospheric oxidation of this compound would depend on the intricate branching ratios of the various reaction pathways, which can be elucidated through detailed quantum chemical calculations.

Applications in Medicinal Chemistry and Biological Research

Antimicrobial Activity

Halogenated phenolic compounds are known for their antimicrobial properties, and derivatives of 2-Amino-4-bromo-6-chlorophenol have been investigated for their efficacy against a range of pathogenic microorganisms.

Antibacterial and Antifungal Efficacy

Derivatives of this compound have demonstrated notable antibacterial and antifungal capabilities. In one study, a tridentate Azo ligand, 2-[2/-(benzimidazolyl)azo]-4-bromo-6-chloro phenol (B47542) (BIABrClP), was synthesized from 4-bromo-2-chloro phenol, a closely related precursor. jmchemsci.com This ligand and its metal complexes with Cobalt(III) and Nickel(II) were tested for their antimicrobial activity. jmchemsci.com The in vitro assays revealed that these compounds exhibited significant action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungal strain Candida albicans. jmchemsci.com

| Compound/Complex | Microorganism | Type | Observed Activity |

|---|---|---|---|

| BIABrClP-Co(III) Complex | Staphylococcus aureus | Gram-positive Bacteria | Good |

| BIABrClP-Ni(II) Complex | Staphylococcus aureus | Gram-positive Bacteria | Good |

| BIABrClP-Co(III) Complex | Escherichia coli | Gram-negative Bacteria | Good |

| BIABrClP-Ni(II) Complex | Escherichia coli | Gram-negative Bacteria | Good |

| BIABrClP-Co(III) Complex | Candida albicans | Fungus | Good |

| BIABrClP-Ni(II) Complex | Candida albicans | Fungus | Good |

Antimycobacterial Activities

The broader class of bromophenol derivatives has shown promise as antitubercular agents. A study focused on a series of meta-amido bromophenols found that these compounds could potently inhibit the growth of Mycobacterium tuberculosis H37Ra. jst.go.jp Furthermore, they exhibited moderate inhibitory activity against the virulent Mycobacterium tuberculosis H37Rv strain and some multidrug-resistant (MDR) strains. jst.go.jp This suggests that the bromophenol scaffold, a key feature of this compound, is a promising starting point for the development of new drugs to combat tuberculosis. jst.go.jp

Mechanisms of Antimicrobial Action

While the precise mechanisms of antimicrobial action for this compound itself are not extensively detailed in the available literature, the activity of halogenated phenols is generally attributed to several factors. These compounds can disrupt microbial cell membranes, leading to increased permeability and leakage of cellular contents. They may also interfere with essential enzyme functions and protein synthesis within the microbial cells. The lipophilic character, enhanced by the halogen atoms, can facilitate the passage of the molecule through the lipid-rich cell walls of bacteria and fungi, contributing to its efficacy.

Anticancer Potential and Antitumor Activities

Derivatives of bromophenols are considered potential candidates for drug development due to a range of biological activities, including anticancer effects. nih.gov Research into various bromophenolic compounds has revealed their ability to inhibit the growth of cancer cells and induce apoptosis. nih.gov

Interaction with Biological Targets

The anticancer potential of bromophenols stems from their interaction with various cellular targets to induce apoptosis (programmed cell death). Studies on related compounds like 2,4,6-Tribromophenol (2,4,6-TBP) and Pentabromophenol (PBP) have shown they can induce apoptosis in human cells. nih.gov The mechanisms involve altering cell membrane permeability, increasing intracellular calcium ion levels, reducing the transmembrane mitochondrial potential, and activating caspases, which are key enzymes in the apoptotic pathway. nih.gov

For instance, certain methylated and acetylated derivatives of natural bromophenols have been shown to inhibit the viability of leukemia K562 cells and induce apoptosis. nih.gov Another potential biological target is the Nrf2 pathway, which is involved in cellular antioxidant defense. nih.gov Some natural bromophenol compounds have been found to modulate the activation of this pathway, suggesting a strategy to combat oxidative damage in cells. nih.gov

| Compound Class/Derivative | Cell Line | Observed Biological Effect |

|---|---|---|

| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate | Leukemia K562 cells | Inhibited viability, induced apoptosis |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Human Peripheral Blood Mononuclear Cells | Induced apoptosis, increased intracellular calcium |

| Pentabromophenol (PBP) | Human Peripheral Blood Mononuclear Cells | Induced apoptosis, increased intracellular calcium |

| Natural Bromophenols | Not specified | Modulated activation of Nrf2 pathway |

Modulation of Protein and Enzyme Functions (e.g., nucleophilic aromatic substitution reactions)

The chemical structure of this compound is inherently versatile, making it a valuable building block in synthetic chemistry for creating molecules that can modulate protein and enzyme functions. The presence of halogen atoms (bromine and chlorine) on the phenol ring provides reactive sites for chemical modifications. These sites are susceptible to reactions such as nucleophilic aromatic substitution, which allows for the attachment of other molecular fragments. This versatility enables chemists to synthesize a diverse range of derivatives designed to bind to and inhibit specific biological targets like enzymes or cellular receptors. By strategically modifying the core structure, it is possible to develop more effective inhibitors, thereby enhancing the therapeutic potential of the resulting compounds.

Enzyme Inhibition/Activation (e.g., hydrogen bonding to active sites)

While direct studies on the enzyme inhibition or activation profile of this compound are not extensively detailed in available research, the broader class of halogenated phenolic compounds is recognized for its potential as enzyme inhibitors. The interaction between an inhibitor and an enzyme's active site is often stabilized by various non-covalent forces, including hydrogen bonds. For halogenated compounds, halogen bonds can also play a crucial role. The interplay between hydrogen bonds and halogen bonds can enhance the binding affinity and stability of an enzyme-inhibitor complex. For instance, a hydroxyl group positioned ortho to a chlorine atom can form a hydrogen bond with the chlorine, which in turn can enhance the energy of an adjacent halogen bond, potentially leading to greater enzyme stability or more potent inhibition.

Electrophilic Interactions of Functional Groups

The functional groups on this compound allow it to participate in various chemical transformations, including those involving electrophilic interactions. A key reaction of the primary aromatic amine group is diazotization. When treated with nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid at low temperatures), the amino group is converted into a diazonium salt (2-bromo-4-chloro-6-hydroxyphenyldiazonium chloride). This diazonium salt is a versatile electrophile, capable of reacting with electron-rich aromatic compounds in a process known as azo coupling. This reactivity makes this compound a useful intermediate in the synthesis of azo compounds.

Other Biological Activities

Antidiabetic Activities

Research into bromophenols isolated from marine algae has highlighted their potential as antidiabetic agents, suggesting that compounds like this compound could exhibit similar properties. nih.gov Many bromophenols have shown inhibitory activity against enzymes implicated in diabetes, such as α-glucosidase. nih.gov Similarly, studies on halogenated Schiff bases, which can be synthesized from aminophenols, have demonstrated significant antidiabetic potential through the inhibition of α-amylase and α-glucosidase. nih.gov The presence of halogen atoms is believed to enhance the binding affinity to these enzymes. nih.gov Furthermore, aminophenol-derivatized complexes have been shown to effectively reduce blood glucose levels and improve glucose tolerance in animal models of type II diabetes. researchgate.net

Table 1: Antidiabetic Potential of Related Compound Classes

| Compound Class | Target Enzyme(s) | Observed Effect |

| Halogenated Schiff Bases | α-amylase, α-glucosidase | Potent enzyme inhibition |

| Aminophenol-Vanadyl Complexes | - | Reduced blood glucose, improved glucose tolerance |

| Marine Bromophenols | α-glucosidase | Enzyme inhibition |

Modulation of Protein Synthesis (e.g., binding to tyrosyl-tRNA synthetase)

Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme in protein synthesis, responsible for attaching tyrosine to its corresponding tRNA molecule. nih.gov As such, it is a key target for the development of new antimicrobial agents. nih.govresearchgate.netnih.gov While various natural and synthetic compounds, including flavonoids and other natural products, have been identified as inhibitors of bacterial TyrRS, specific studies detailing the interaction of this compound with TyrRS are not presently available in the scientific literature. nih.gov The general principle of inhibiting these enzymes relies on molecules that can competitively bind to the active site, preventing the natural substrate from docking. researchgate.net

Interactions with Receptors

The structural motifs within this compound are common in molecules designed for receptor interaction. Halogenation is a widely used strategy in medicinal chemistry to enhance the binding affinity of a ligand to its receptor. Halogen atoms can alter the electronic distribution of the molecule and participate in specific interactions, such as halogen bonding, within the receptor's binding pocket. This can lead to improved metabolic stability and a more potent therapeutic effect. However, specific research identifying receptor targets for this compound has not been reported.

Effects on Cell Proliferation and Cell Death

The effects of this compound on cell proliferation and death can be inferred from studies on structurally similar compounds. Research on other bromophenols, such as 2,4,6-Tribromophenol (2,4,6-TBP) and Pentabromophenol (PBP), has shown that these compounds can induce apoptosis (programmed cell death) in human peripheral blood mononuclear cells (PBMCs). mdpi.comnih.gov The mechanism involves changes in mitochondrial membrane potential, activation of caspases, and ultimately, DNA fragmentation. mdpi.com

Similarly, studies on aminochlorophenols have demonstrated cytotoxic potential. For example, there is evidence that 2-amino-4-chlorophenol (B47367) can alter cell proliferation, causing hyperplasia in certain tissues in animal studies. who.int Comparative in vitro studies on various aminochlorophenols found that the number and position of chlorine atoms on the phenol ring significantly influence the compound's cytotoxicity. nih.gov

Table 2: Cytotoxic and Apoptotic Effects of Related Phenolic Compounds

| Compound | Cell Line/Model | Observed Effects |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Human PBMCs | Induction of apoptosis, caspase activation |

| Pentabromophenol (PBP) | Human PBMCs | Strong induction of apoptosis |

| 2-Amino-4-chlorophenol | Rat (in vivo) | Hyperplasia in forestomach and urinary bladder |

| 4-Amino-2-chlorophenol | Rat renal cells (in vitro) | Marked cytotoxicity |

Ligand Design and Metal Complexation in Biological Systems

The molecular architecture of this compound, featuring amino, hydroxyl, and halogen functional groups, makes it a candidate for investigation in ligand design. The presence of both an amino and a hydroxyl group on the phenolic backbone suggests its potential as a chelating agent, capable of binding to metal ions. Specifically, a positional isomer, 2-amino-6-bromo-4-chlorophenol, is noted to serve as a bidentate ligand, meaning it can bind to a central metal atom through two of its atoms, likely the amino nitrogen and the hydroxyl oxygen. This capacity for metal coordination is a key area of research in medicinal chemistry, as the formation of metal complexes can significantly alter the biological properties of the organic ligand.

While direct studies detailing the chelation of this compound with transition metals are not extensively documented in the available literature, research on structurally similar compounds provides significant insights. For instance, a Schiff base synthesized from the related compound 2-bromo-4-chloroaniline was successfully complexed with cobalt (Co(II)), nickel (Ni(II)), copper (Cu(II)), and zinc (Zn(II)) ions. In that study, the resulting metal complexes were mononuclear, with the ligand coordinating to the metal center through oxygen and nitrogen atoms. X-ray crystallography of the Ni(II) and Cu(II) complexes revealed a square planar geometry around the central metal ion. Such studies on analogous molecules suggest that this compound could similarly form stable complexes with these and other transition metals, acting as a bidentate ligand to create chelate rings.

The coordination of organic ligands to metal ions is a widely explored strategy for enhancing therapeutic potential. Chelation can significantly increase the lipophilicity of a compound, which may improve its ability to cross cell membranes and interact with biological targets. mdpi.com

Research on the metal complexes of a Schiff base derived from 2-bromo-4-chloroaniline demonstrated that the Co(II), Ni(II), Cu(II), and Zn(II) complexes exhibited enhanced antimicrobial and antioxidant activity compared to the free ligand. This principle is supported by broader studies on aminophenol-based Schiff bases and other aromatic hydrazones, which consistently show that their metal complexes possess stronger antibacterial, antifungal, and sometimes anticancer properties than the ligands alone. mdpi.com The proposed mechanism for this enhanced activity involves the metal ion stabilizing the compound and facilitating its interaction with microbial enzymes or DNA. mdpi.com For example, the interaction of certain nickel complexes with bacteria has been shown to cause damage to the cell walls. mdpi.com

The table below summarizes the observed biological activities of metal complexes formed with ligands structurally related to this compound.

| Metal Ion | Ligand Type | Observed Biological Activity Enhancement |

| Co(II) | Schiff base of 2-bromo-4-chloroaniline | Enhanced antimicrobial and antioxidant activity. |